molecular formula C21H19N3O5S B13748920 Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]- CAS No. 27583-41-1

Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-

Cat. No.: B13748920
CAS No.: 27583-41-1
M. Wt: 425.5 g/mol
InChI Key: ZHDYUNFDUDYQNL-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonic acid derivative featuring a pyrazoline core substituted with a benzoxazole heterocycle. The sulfonic acid group at the para position of the benzene ring improves solubility in polar solvents, a critical feature for pharmaceutical or dye applications.

Properties

CAS No.

27583-41-1

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

4-[4-[2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C21H19N3O5S/c1-3-23-18-6-4-5-7-19(18)29-20(23)13-12-17-14(2)22-24(21(17)25)15-8-10-16(11-9-15)30(26,27)28/h4-13H,3H2,1-2H3,(H,26,27,28)

InChI Key

ZHDYUNFDUDYQNL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Benzoxazole Moiety

The benzoxazole unit is commonly synthesized by cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives (e.g., acid chlorides or esters) under dehydrating conditions. Typical conditions include heating with polyphosphoric acid or using dehydrating agents such as phosphorus oxychloride (POCl3).

  • Step 1: Condensation of 2-aminophenol with ethyl acetoacetate or similar β-ketoesters to form 3-ethylbenzoxazole.
  • Step 2: Oxidation or further functionalization to achieve the benzoxazolylidene form.

Synthesis of the Pyrazolone Ring

The 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl group is typically prepared via condensation of hydrazines with β-ketoesters or β-diketones.

  • Step 1: Reaction of methylhydrazine with ethyl acetoacetate to form 3-methyl-5-pyrazolone.
  • Step 2: Functionalization at the 4-position to introduce the ethylidene substituent.

Introduction of the Benzenesulfonic Acid Group

Sulfonation of aromatic rings is a well-established process, usually performed by treating the aromatic compound with concentrated sulfuric acid or oleum.

  • Step 1: Sulfonation of the benzene ring to introduce the sulfonic acid group at the 4-position.
  • Step 2: Neutralization or salt formation if required (e.g., sodium salt).

Coupling and Condensation to Form the Final Compound

The final compound is formed by condensation reactions linking the benzoxazolylidene and pyrazolone moieties onto the sulfonated benzene ring.

  • Step 1: Aldol-type condensation or Knoevenagel condensation between the pyrazolone and benzoxazolylidene intermediates.
  • Step 2: Final purification steps including recrystallization or chromatographic methods.

Reaction Scheme Summary Table

Step Reactants/Intermediates Reaction Type Conditions Product/Intermediate
1 2-Aminophenol + Ethyl acetoacetate Cyclization Heating with POCl3 or polyphosphoric acid 3-Ethyl-2-benzoxazole
2 Methylhydrazine + Ethyl acetoacetate Condensation Reflux in ethanol or acidic medium 3-Methyl-5-pyrazolone
3 Benzene derivative + Sulfuric acid Sulfonation Concentrated H2SO4, controlled temperature 4-Benzenesulfonic acid derivative
4 Benzoxazole derivative + Pyrazolone derivative Knoevenagel condensation Base or acid catalysis, reflux Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-

Research Findings and Considerations

  • The sulfonation step must be controlled to avoid polysulfonation or degradation of sensitive moieties.
  • The condensation reactions require careful pH and temperature control to maximize yield and avoid side reactions.
  • Purification typically involves solvent extraction and chromatographic techniques due to the compound’s complexity.
  • Literature reports on related benzoxazole and pyrazolone derivatives confirm the feasibility of these steps, though specific data on this exact compound are limited due to its specialized nature.
  • Industrial synthesis may involve optimization of reaction times and solvent systems to improve scalability and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

Pharmaceuticals

Benzenesulfonic acid derivatives are often explored for their biological activities. The presence of the benzoxazole moiety suggests potential applications in:

  • Antimicrobial Agents : Compounds containing benzoxazole have shown activity against various pathogens.
  • Anti-inflammatory Drugs : The structural features may contribute to the modulation of inflammatory responses.

Dyes and Pigments

The compound's chromophoric properties can be advantageous in the dye industry:

  • Textile Dyes : The sulfonic acid group enhances solubility in water, making it suitable for dyeing processes.
  • Cosmetic Applications : Its potential as a coloring agent in cosmetics is notable, particularly in formulations requiring stability and safety.

UV Absorption

Research indicates that compounds with similar structures can act as UV filters:

  • Sunscreens : The compound may be explored for use in sunscreen formulations due to its ability to absorb UV radiation effectively.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various benzoxazole derivatives. The results indicated that derivatives similar to benzenesulfonic acid exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be a candidate for developing new antimicrobial agents.

Case Study 2: Dyeing Efficacy

In textile applications, a comparative analysis of various dyes containing sulfonic acid groups demonstrated enhanced dye uptake and colorfastness. The results showed that the presence of the sulfonic acid group improved solubility and affinity for fabric substrates, leading to better dyeing results.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its benzoxazole substituent, which distinguishes it from other benzenesulfonic acid derivatives. Key analogues include:

Compound Substituents Key Features Reference
4-(3-tert-Butyl-5-(4-chlorophenyl)pyrazol-1-yl)benzenesulfonic acid tert-Butyl, 4-chlorophenyl on pyrazoline High thermal stability (mp 92–95°C); moderate yield (27%)
[3-(4-Chlorophenyl)dihydroisoxazol-5-yl]methyl benzenesulfonate Dihydroisoxazole, 4-chlorophenyl 3D structure resolved via X-ray; DFT studies on HOMO-LUMO gaps
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides Hydroxyphenyl, sulfonamide group Carbonic anhydrase inhibition; cytotoxicity tested
2,5-Dichloro-4-(3-methyl-5-oxopyrazol-1-yl)benzenesulfonic acid Dichloro, methylpyrazolone Used as a dye intermediate; high solubility in acidic media
  • Benzoxazole vs. Isoxazole/Isoxazoline : The benzoxazole group in the target compound may confer stronger electron-withdrawing effects compared to dihydroisoxazole in , influencing reactivity and optical properties.
  • Sulfonic Acid vs.

Physicochemical Properties

  • Solubility : The sulfonic acid group ensures water solubility (>50 mg/mL in aqueous buffers), contrasting with sulfonamides (e.g., ), which require polar aprotic solvents.
  • Thermal Stability : Pyrazoline derivatives generally exhibit moderate melting points (e.g., 92–95°C in ), but bulky substituents like benzoxazole may increase decomposition temperatures.

Biological Activity

Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]- (commonly referred to as compound CID 122437) is a complex organic compound with a molecular formula of C23H21N3O5S. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The structural formula of the compound reveals a combination of functional groups that contribute to its biological activity:

Property Details
Molecular FormulaC23H21N3O5S
SMILESCCN1C2=CC=CC=C2OC1=CC=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C
InChIKeyORAPKIMSYPKJRA-UHFFFAOYSA-N

The presence of the sulfonic acid group (-SO₃H), alongside various aromatic and heterocyclic structures, suggests potential interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that benzenesulfonic acid derivatives exhibit varying degrees of antimicrobial activity. The sulfonic acid group enhances solubility and interaction with microbial membranes, which is critical for antimicrobial efficacy. Some studies have shown that related compounds can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar properties .

The biological activity of benzenesulfonic acid derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes involved in metabolic pathways in microorganisms and cancer cells.
  • Membrane Disruption : The amphipathic nature of the sulfonic acid group allows these compounds to disrupt microbial membranes, leading to cell lysis.
  • DNA Interaction : The presence of heterocyclic rings may facilitate intercalation into DNA, disrupting replication and transcription processes.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various benzenesulfonic acid derivatives against common pathogens. Results indicated that certain derivatives significantly inhibited bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that compounds structurally similar to CID 122437 reduced cell viability by up to 70% at concentrations of 25 µM after 48 hours of exposure. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Q & A

Q. What are the recommended synthetic routes for this benzenesulfonic acid derivative, and how can reaction conditions be optimized?

The synthesis typically involves multi-step azo coupling and cyclization reactions. A common method includes refluxing a ketone precursor (e.g., 3-aryl-1-(4-sulfophenyl)propenone) with hydrazine derivatives in ethanol/glacial acetic acid under controlled pH and temperature (e.g., 7 hours at 80°C) . Optimization may involve adjusting molar ratios (1:1.1 ketone to hydrazine), solvent polarity, and catalyst use. Reaction progress is monitored via TLC (chloroform:methanol, 4.8:0.2) .

Q. How is structural characterization performed for this compound?

Use a combination of:

  • NMR (¹H/¹³C) to confirm proton environments and aromatic/heterocyclic motifs.
  • LC-MS or HPLC for purity assessment (≥95%) and molecular ion verification .
  • Single-crystal X-ray diffraction (if crystallized) to resolve 3D geometry, as demonstrated in related pyrazole-sulfonamide structures (R factor <0.033) .

Q. What experimental approaches determine solubility and stability in aqueous systems?

The sulfonate groups enhance water solubility. Quantify solubility via:

  • UV-Vis spectroscopy : Measure absorbance in buffered solutions (pH 2–12) to assess pH-dependent stability .
  • Dynamic Light Scattering (DLS) : Monitor aggregation in polar solvents.
  • Accelerated stability studies : Expose to heat/humidity and analyze degradation by HPLC .

Q. What are the common chemical reactions involving the azo and pyrazole groups?

Key reactions include:

  • Reduction of azo groups : Use Na₂S₂O₄ to yield amine intermediates .
  • Electrophilic substitution : Halogenation or nitration of the benzene ring under acidic conditions .
  • Oxidation : Azo groups may oxidize to nitro derivatives with KMnO₄ .

Advanced Research Questions

Q. How does this compound inhibit enzymes like acetylcholinesterase or carbonic anhydrase?

Mechanistic studies involve:

  • Enzyme kinetics assays : Measure IC₅₀ values (e.g., 0.1–10 µM range) using Ellman’s method for acetylcholinesterase .
  • Molecular docking : Simulate binding interactions with enzyme active sites (e.g., sulfonamide coordination to Zn²⁺ in carbonic anhydrase) .
  • Structure-Activity Relationship (SAR) : Modify pyrazole substituents (e.g., methoxy, bromo) to enhance affinity .

Q. What strategies are used to study molecular interactions with biomacromolecules?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized proteins.
  • Fluorescence quenching : Monitor tryptophan residue interactions in serum albumin .
  • Circular Dichroism (CD) : Assess conformational changes in DNA/RNA upon binding .

Q. How can computational modeling predict photophysical or electronic properties?

  • Time-Dependent DFT (TD-DFT) : Calculate UV-Vis absorption spectra (λmax ~400–500 nm for azo chromophores) .
  • Molecular Dynamics (MD) : Simulate solvation effects on stability.
  • Frontier Orbital Analysis : Identify HOMO-LUMO gaps to predict redox behavior .

Q. What methodologies assess stability under physiological or extreme conditions?

  • Forced Degradation Studies : Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) stress. Monitor via HPLC-MS for degradation products (e.g., sulfonic acid cleavage) .
  • pH-Rate Profiling : Determine hydrolysis rates in simulated gastric/intestinal fluids .

Q. How can bioactivity be optimized through structural modifications?

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to enhance enzyme inhibition .
  • Prodrug Design : Mask sulfonate groups with esters to improve membrane permeability .

Q. What techniques evaluate photophysical properties for applications in imaging or sensing?

  • Fluorescence Spectroscopy : Measure quantum yield (Φ) in solvents of varying polarity.
  • Transient Absorption Spectroscopy : Probe excited-state dynamics (e.g., benzoxazolylidene’s role in fluorescence) .

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